molecular formula C9H9FO2 B11720732 4'-Fluoro-3'-methyl-2-hydroxyacetophenone

4'-Fluoro-3'-methyl-2-hydroxyacetophenone

Cat. No.: B11720732
M. Wt: 168.16 g/mol
InChI Key: IDWBFAMAXGRBOC-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-methyl-2-hydroxyacetophenone is a substituted acetophenone derivative with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol This compound is characterized by the presence of a fluoro group at the 4’ position, a methyl group at the 3’ position, and a hydroxy group at the 2’ position on the acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Fluoro-3’-methyl-2-hydroxyacetophenone can be synthesized through several chemical pathways. One notable method involves the aldol condensation of 4’-fluoro-2’-hydroxyacetophenone with appropriately substituted aldehydes, followed by cyclization with hydrazine hydrate . This method is commonly used to produce novel 4’-fluoro-2’-hydroxychalcone derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-methyl-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxyquinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Comparison with Similar Compounds

4’-Fluoro-3’-methyl-2-hydroxyacetophenone can be compared with other similar compounds, such as:

The uniqueness of 4’-Fluoro-3’-methyl-2-hydroxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C9H9FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,11H,5H2,1H3

InChI Key

IDWBFAMAXGRBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CO)F

Origin of Product

United States

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